molecular formula C4H5N B3120219 Pyrrole-15N CAS No. 26120-22-9

Pyrrole-15N

Cat. No. B3120219
CAS RN: 26120-22-9
M. Wt: 68.08 g/mol
InChI Key: KAESVJOAVNADME-HOSYLAQJSA-N
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Description

Pyrrole is a heterocyclic, aromatic, organic compound, a five-membered ring with the formula C4H4NH . It is a colorless volatile liquid that darkens readily upon exposure to air . Substituted derivatives are also called pyrroles .


Synthesis Analysis

A method was developed for the synthesis of selectively labeled [15N]indole, allowing to obtain the target product with high chemical and isotopic purity . The Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron(III) chloride allows the synthesis of N-substituted pyrroles under very mild reaction conditions in good to excellent yields .


Molecular Structure Analysis

Pyrrole is a 5-membered aromatic heterocycle, like furan and thiophene . Unlike furan and thiophene, it has a dipole in which the positive end lies on the side of the heteroatom, with a dipole moment of 1.58 D . The chemical structure of polypyrrole (PPy) has been studied by 15N CPMAS NMR experiments on the 15N-labeled material .


Chemical Reactions Analysis

Pyrrole undergoes electrophilic substitution reactions at carbon-2 and gives 2-substituted product . The reaction of the pyrrole with the conjugated acids of ketones, or aldehydes, gives rise to an alcohol which rapidly dehydrates to give a carbonium ion which is stabilized by resonance .


Physical And Chemical Properties Analysis

Pyrrole is a colorless liquid, with a boiling point of 131° C . It readily turns into a brown color on air exposure, is sparingly soluble in water but dissolves in ethanol and ether . Its odor is similar to chloroform . Pyrrole is a very weak base with a pKa of about −3.8 and its protonation results in the loss of aromatic property .

Scientific Research Applications

Understanding Extraterrestrial Organic Matter

Research on insoluble organic matter (IOM) from meteorites like Orgueil and Murchison utilized Pyrrole-15N to study the macromolecular structure. Techniques such as pyrolysis and solid state 15N nuclear magnetic resonance (NMR) helped identify nitrogen sequestered in heterocyclic aromatic rings, including pyrrole. This study contributes to our understanding of the origin and formation of amino acids in space, suggesting they might be products of planetesimal subsurface chemistry rather than hydrolysis of IOM or from a common precursor (Remusat et al., 2005).

Organic Geochemistry and Spectroscopy

15N labeled pyrroles, synthesized from commercially available 15N glycine or sodium nitrite, were utilized to prepare per-15N labeled porphyrins. These labeled compounds are essential for analyzing and assigning vibrational spectra to sedimentary porphyrins, advancing our understanding in organic geochemistry and spectroscopy (Lash & Chen, 2005).

Advances in Pyrrole Synthesis

The synthesis of pyrroles, crucial for various scientific fields including biology and materials science, has seen significant advancements. Multicomponent reactions provide an efficient and environmentally friendly method for creating substituted and functionalized pyrrole derivatives, highlighting the versatility of Pyrrole-15N in synthetic chemistry (Estévez et al., 2014).

Environmental and Material Applications

Research on nanocomposites involving polypyrrole and mesoporous silica SBA-15 explored the adsorption behaviors of dyes from aqueous solutions, indicating Pyrrole-15N's potential in environmental remediation and material science applications (Boukoussa et al., 2018).

Characterizing Nitrogen in Carbonaceous Solids

The combination of XPS and solid-state 15N NMR was employed to characterize nitrogen forms in carbonaceous materials, providing insights into the roles of pyridinic and pyrrolic nitrogen in such compounds. This research has implications for understanding nitrogen-doped carbon materials in various applications, including catalysis and energy storage (Kelemen et al., 2002).

Safety And Hazards

Pyrrole is flammable with a risk of ignition. Vapors may form explosive mixtures with air. Vapors may travel to the source of ignition and flash back. Containers may explode when heated. Thermal decomposition can lead to the release of irritating gases and vapors .

properties

IUPAC Name

(115N)1H-pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N/c1-2-4-5-3-1/h1-5H/i5+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAESVJOAVNADME-HOSYLAQJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C[15NH]C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

68.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 21766225

Synthesis routes and methods I

Procedure details

The reported methods for the synthesis of porphine over the past 70 years are summarized in Table 1. Fischer and Gleim obtained 17 mg of porphine by prolonged heating of 20 g of pyrrole-2-carboxaldehyde in formic acid.6 In the same era, Rothemund obtained porphine from pyrrole and formaldehyde, albeit in very low yield (0.02%).7 The yield was increased to 0.9% by slow addition of pyrrole and formaldehyde to propionic acid.8
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Synthesis routes and methods II

Procedure details

The synthesis of the β-substituted EH begins in the same manner as the prior synthesis of β-substituted dipyrromethanes (Balasubramanian, T.; Lindsey, J. S. Tetrahedron 1999, 55, 6771-6784) but employs a number of significant improvements (FIG. 14). The iodophenyl substituted pyrrole (3) is readily prepared from 4-iodobenzaldehyde, monoethyl malonate, and tosylmethylisocyanide. The ethoxycarbonyl group was removed by treatment with NaOH in ethylene glycol at 160° C. to give the 3-(4-iodophenyl)pyrrole (4) in 91% yield as pale brown crystals. It is noteworthy that this single-step decarboxylation is superior to the two-step transformation on similar pyrrole compounds (Pavri, N. R.; Trudell, M. L. J. Org. Chem. 1997, 62, 2649-2651). Vilsmeier-Haack formylation of 4 yielded a mixture of two regioisomers (˜6:1 ratio) which were readily distinguished by 1 H NMR spectroscopy (See Experimental Section). The major isomer was the desired compound (5) and was obtained in pure form by recrystallization in 62% yield. Protection of the pyrrolic nitrogen with the BOC group (Tietze, L. F.; Kettschau, G.; Heitmann, K. Synthesis 1996, 851-857) gave pyrrole 6 in quantitative yield. Reduction to alcohol 7 was achieved by treatment with LiBH4 at low temperature (longer reaction time or higher temperature led to the over-reduced and deprotected compound 2-methyl-3-(4-iodophenyl)pyrrole). Treatment of 7 with excess pyrrole under acidic conditions furnished the β-substituted, mono-protected dipyrromethane 8 in 68% yield. Excess pyrrole is necessary to minimize the formation of the tripyrromethane, while protection of the pyrrolic nitrogen is necessary to facilitate the reaction, avoid self condensation and allow the subsequent selective monoacylation. This methodology afforded the β-substituted dipyrromethane as a single regioisomer, in contrast to earlier methodology which gave a mixture of two regioisomers (Balasubramanian, T.; Lindsey, J. S. Tetrahedron 1999, 55, 6771-6784).
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alcohol
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2-methyl-3-(4-iodophenyl)pyrrole
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Synthesis routes and methods III

Procedure details

Chloropyrrolotriazine (1) (compound 3 of Scheme 9) can be reacted with an aniline (1a) (e.g., compound 1 of Scheme 11) in anhydrous DMF at rt to afford compound (2). Reaction of compound (2) with an aq. base such as NaOH with heating affords compound (3). Compound (3) can be reacted with an amine R2NH2 in the presence of a coupling reagent, such as HOBt, with or without a base such as diisopropylamine, in an organic solvent, such as DMF to afford compound (4). Compound (4) can be reacted with hydrogen in the presence of a catalyst, such as Pd/C, in an organic solvent, such as MeOH to afford compound (5). Reaction of compound (5) with an isocyanate in an organic solvent, such as DCE affords compound (6).
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amine R2NH2
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Synthesis routes and methods IV

Procedure details

A catalyst solution was prepared using the standard procedure described here, in which the molar ratios of TEA (triethylaluminum) to DEAC (diethylaluminum chloride) to pyrrole compound to Cr were standardized to TEA:DEAC:pyrrole:Cr=11:8:3:1. Anhydrous, degassed ethylbenzene was added to a dry vial in a drybox. To this vial was added neat triethylaluminum (TEA) and neat diethylaluminum chloride (DEAC). The contents were mixed and allowed to stand for 15 minutes. The selected pyrrole was then slowly added, as gas evolution was observed in most cases. Chromium(III) 2-ethylhexanoate (7.25 wt % Cr in ethylbenzene) was used as the transition metal compound and was added slowly to the alkylaluminum/pyrrole solution with stirring. The catalyst solution was diluted to a concentration of 5.6 mg Cr/mL by adding an appropriate amount of ethylbenzene to constitute the active catalyst what was used as prepared. Orange colored solutions were observed for 2,4-DMP, 2-methylindole, and 2,5-DEP based catalyst, which are typical. 2,5-DBP initially produced an orange solution, but gradually precipitated a noticeable amount of grey solid over the course of 24 h. Both indole and pyrrole produced an orange solution with a white, fluffy solid which was removed by filtration. 2,5-DIP produced copious amounts of black precipitate suggesting that the catalyst solution was fairly unstable
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Synthesis routes and methods V

Procedure details

Compound (V) is dissolved in a suspension of an ethereal or dipolar solvent, preferably in dry dimethylformamide, and mixed with sodium hydride. The mixture is heated to 45°-60° for 1-3 hours, preferably 2 hours. Suitable N-protecting agent R2, such as aroylchloride, alkanoylchloride, alkylchloroformate, preferably di-t-butylcarbonate, is added and the mixture is stirred at 60°-70° for 1-3 hours. After purification and crystallization of methods known in the art, ±1-R2 -protected-2-[phenethyl]-5-[3,4-methylenedioxy)benzoyl]pyrrole, preferably 1-t-butoxycarbonyl-2-[phenethyl]-5-[(3,4-methylenedioxy)benzoyl]pyrrole (VI) is obtained.
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aroylchloride
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alkanoylchloride
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alkylchloroformate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrrole-15N
Reactant of Route 2
Pyrrole-15N
Reactant of Route 3
Pyrrole-15N
Reactant of Route 4
Pyrrole-15N
Reactant of Route 5
Pyrrole-15N
Reactant of Route 6
Pyrrole-15N

Citations

For This Compound
45
Citations
JM Briggs, EJ Rahkamaa, EW Randall - Journal of Magnetic Resonance …, 1975 - Elsevier
… The preferred orientation deduced for pyrrole-15N is with the C, axis perpendicular to the … ‘We have studied the ‘H magnetic resonance spectra of pyrrole-15N in two nematic sol.vents …
Number of citations: 14 www.sciencedirect.com
B Wehrle, HH Limbach, J Mortensen, J Heinze - Synthetic metals, 1990 - Elsevier
… prepared from commercially available pyrrole-15N (Alfred Hemplel GmbH, Diisseldorf) as described in the following. A 0.1 M solution of pyrrole-15N in propylene carbonate containing …
Number of citations: 31 www.sciencedirect.com
T Väänänen, J Jokisaari, A Kääriäinen… - Journal of molecular …, 1983 - Elsevier
… In the case of EBBA and Phase IV, the negative order parameter S,, of the 2-fold symmetry axis of pyrrole-15N was interpreted as being a consequence of hydrogen bonding between …
Number of citations: 10 www.sciencedirect.com
JW Emsley, EW Randall - Journal of Magnetic Resonance (1969), 1976 - Elsevier
… Vibrational averaging of the dipolar coupling constants, derived from the NMR spectra of pyrrole-15N … The analysis of the spectrum of pyrrole-15N as a solute in nematic liquid crystalline …
Number of citations: 12 www.sciencedirect.com
MM King, HJC Yeh, GO Dudek - Organic Magnetic Resonance, 1976 - Wiley Online Library
A series of 15 N labeled 2‐acylpyrroles was prepared and the nitrogen and proton nmr spectra obtained. N chemical shifts for these compounds are reported for the first time. No …
Number of citations: 38 onlinelibrary.wiley.com
MJ Tubergen, AM Andrews… - The Journal of Physical …, 1993 - ACS Publications
… We measured the relative intensities in the pyrrole-15N-water system to avoid the complicated quadrupole splitting pattern associated with the 14N species. The relative intensities were …
Number of citations: 69 pubs.acs.org
G Columberg, A Bauder - The Journal of chemical physics, 1997 - pubs.aip.org
… Full linewidths at half maximum down to 4 kHz were observed for the dimer of pyrrole–15N. Individual measurements were repeated five times for the determination of transition …
Number of citations: 54 pubs.aip.org
A Desbois, M Momenteau, B Loock, M Lutz - Spectroscopy Letters, 1981 - Taylor & Francis
Resonance Raman spectra of 2-methylimidazole and bisimidazole complexes of ( 14 N-pyrrole) 4 -and of ( 15 N-pyrrole) 4 -ferroetioporphyrin were obtained using a 441.6 nm excitation…
Number of citations: 17 www.tandfonline.com
Y Mizutani, Y Watanabe, T Kitagawa - Journal of the American …, 1994 - ACS Publications
… Similarly, the RR bands of the TV-oxide at 1364 and 1338 cm-1 (c), which are sensitive to pyrrole 15N-substitution, are assigned to p4 and those at 1553 and 1537 cm-1 to V2- …
Number of citations: 24 pubs.acs.org
M Shlotanl, Y Nagata, M Tasakl… - The Journal of Physical …, 1983 - researchgate.net
Radical cations of several five-membered heteroaromatics (furan, thiophene, pyrrole, 2-methylfuran, 2-methylthiophene, 3-methylthiophene, and 2, 5-dimethylfuran) have been detected …
Number of citations: 6 www.researchgate.net

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